[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate
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Overview
Description
[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate: is a chemical compound with the molecular formula C40H56O10 and a molecular weight of 696.9 g/mol . This compound belongs to the milbemycin class of antibiotics, which are known for their broad-spectrum activity against various pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective methylation. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, [(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on various cellular processes and its potential as an antimicrobial agent.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in treating infections caused by antibiotic-resistant bacteria.
Industry: In the industrial sector, this compound is used in the development of new antimicrobial agents and as a reference standard for quality control in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of [(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets in bacterial cells. It disrupts essential cellular processes, leading to the inhibition of bacterial growth and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell wall synthesis and protein synthesis.
Comparison with Similar Compounds
- Milbemycin A3
- Milbemycin A4
- Avermectin B1a
Comparison: Compared to other similar compounds, [(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate exhibits unique structural features that contribute to its distinct antimicrobial activity. Its tigloyloxy group and methylation pattern enhance its potency and spectrum of activity against various pathogens.
Properties
Molecular Formula |
C40H56O10 |
---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
[(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C40H56O10/c1-9-25(5)34-27(7)17-33(41)39(50-34)20-31-19-30(49-39)15-14-24(4)16-23(3)12-11-13-29-22-46-36-35(45-8)28(21-47-37(42)26(6)10-2)18-32(38(43)48-31)40(29,36)44/h9-14,18,23,27,30-36,41,44H,15-17,19-22H2,1-8H3/b12-11+,24-14+,25-9+,26-10+,29-13+/t23-,27-,30+,31-,32-,33+,34+,35+,36+,39-,40+/m0/s1 |
InChI Key |
NSZTYARPRNHEHV-XXPVZIKFSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]1[C@H](C[C@H]([C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)COC(=O)/C(=C/C)/C)C(=O)O3)O)C)\C)O)C |
Canonical SMILES |
CC=C(C)C1C(CC(C2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)COC(=O)C(=CC)C)C(=O)O3)O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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